Defluoro dolutegravir

Structural Chemistry Impurity Profiling Analytical Chemistry

Ensuring dolutegravir API batch compliance demands a fully characterized 2-desfluoro impurity reference standard for regulatory method validation. Defluoro dolutegravir (CAS 1863916-88-4) is the mono-fluorinated analog and critical process-related impurity of the HIV-1 integrase inhibitor dolutegravir, supplied with characterization data compliant with ICH and pharmacopeial guidelines. • Enables system suitability, specificity, and LOD/LOQ establishment in stability-indicating HPLC/UPLC methods for ANDA filings. • Used as an external standard in routine QC to quantify impurity levels against predefined acceptance criteria (e.g., ≤0.15%). • Serves as a definitive marker in forced degradation studies to distinguish process impurities from degradation products. Standard international B2B shipping with Certificate of Analysis included.

Molecular Formula C20H20FN3O5
Molecular Weight 401.4 g/mol
CAS No. 1863916-88-4
Cat. No. B15293611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro dolutegravir
CAS1863916-88-4
Molecular FormulaC20H20FN3O5
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O
InChIInChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1
InChIKeyWINWILCOHJPYNO-ABAIWWIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Dolutegravir (CAS 1863916-88-4): A Critical Reference Standard for HIV Integrase Inhibitor Analysis


Defluoro dolutegravir, also known as 4-Fluoro Dolutegravir or Dolutegravir 2-Desfluoro Impurity [1], is a mono-fluorinated analog and a key process-related impurity of the second-generation HIV-1 integrase strand transfer inhibitor (INSTI) dolutegravir . With a molecular formula of C20H20FN3O5 and a molecular weight of 401.39 g/mol, this compound is structurally distinct from the parent drug, dolutegravir (C20H19F2N3O5), due to the replacement of one fluorine atom with hydrogen [2]. It is primarily utilized as a reference standard in analytical chemistry to ensure the purity, safety, and efficacy of dolutegravir active pharmaceutical ingredient (API) and its finished dosage forms .

HPLC/LC-MS impurity profiling of dolutegravir
API and finished product quality control testing
ICH-compliant analytical method validation support

Why Generic Substitution Fails: The Unique Analytical Role of Defluoro Dolutegravir


Generic substitution is not applicable in the context of analytical reference standards. While defluoro dolutegravir is structurally related to other INSTIs, its utility is uniquely tied to its identity as a specific, characterized impurity of dolutegravir. Substituting it with another INSTI analog, such as cabotegravir or a different dolutegravir impurity (e.g., desfluoro impurity with a different CAS number), would invalidate analytical methods due to differences in chromatographic retention time, mass spectrometric fragmentation patterns, and spectral properties [1]. Furthermore, its established purity profile (>85%) and characterization data compliant with regulatory guidelines [2] are essential for its role in method validation and quality control, making it irreplaceable for its intended scientific and regulatory applications .

Retention time mismatch Other dolutegravir impurities or INSTI analogs may shift chromatographic retention, compromising peak identification.
Mass spectral differentiation Unique fragmentation patterns differentiate this impurity from analogs; substitution risks inaccurate MS quantification.
Regulatory acceptance risk Unlisted or uncharacterized impurity standards may not satisfy pharmacopeial or ICH requirements for ANDA filings.

Quantitative Evidence for Defluoro Dolutegravir: Differentiation from Dolutegravir and Other Analogs


Structural Differentiation: Mono-Fluorination as a Defined Impurity Marker

Defluoro dolutegravir is structurally differentiated from the parent drug, dolutegravir, by the absence of one fluorine atom. This results in a molecular formula of C20H20FN3O5 and a molecular weight of 401.39 g/mol, compared to dolutegravir's C20H19F2N3O5 and 419.38 g/mol [1]. This 17.99 g/mol mass difference provides a unique and quantifiable basis for its identification and quantification as a process-related impurity via mass spectrometry [2]. In contrast, other dolutegravir impurities, such as the 2-Desfluoro impurity, may have different substitution patterns or additional modifications, leading to distinct analytical signatures .

Molecular weight difference
Reported
401.39 vs 419.38 g/mol
Δ 17.99 g/mol
Supports unambiguous LC-MS impurity identification
Based on mono-fluorinated analog structure
Structural Chemistry Impurity Profiling Analytical Chemistry

Purity and Characterization for Regulatory Compliance

Defluoro dolutegravir is supplied with a defined purity of >85% , a specification that is suitable for its use as a reference standard in pharmaceutical analysis. This level of characterization is crucial for its application in method validation and quality control (QC) . While other dolutegravir impurities may be available at higher purities (e.g., >95% ), the established >85% specification for this specific impurity is accepted for its intended use in detecting and quantifying its presence in drug substance batches, as per ICH guidelines [1]. This known purity profile differentiates it from uncharacterized or research-grade compounds that cannot be reliably used in a GMP environment.

Purity specification
Specification review
>85%
Defined purity enables reliable reference standard use
COA available; suitable for method validation
Quality Control Regulatory Affairs Pharmaceutical Analysis

Analytical Method Validation: HPLC/LC-MS Method Development

Defluoro dolutegravir is explicitly recommended for use in analytical method development, method validation (AMV), and Quality Controlled (QC) applications [1]. Its availability as a characterized standard enables the development and validation of stability-indicating HPLC methods [2] and LC-MS/MS methods for quantifying this specific impurity in dolutegravir formulations . This is in contrast to using a non-specific surrogate or an uncharacterized in-house standard, which would not meet regulatory requirements for specificity and accuracy. The compound's unique retention time and mass spectral profile provide a definitive benchmark for method performance parameters such as resolution, limit of detection (LOD), and limit of quantitation (LOQ).

Method validation suitability
Class-level inference
Characterized for AMV and QC applications
Supports development of stability-indicating HPLC/LC-MS methods
ICH-compliant method performance benchmarking
Method Validation HPLC LC-MS Pharmaceutical Analysis

Pharmacopeial Recognition and Traceability

Defluoro dolutegravir is recognized in pharmacopeial contexts, being listed as "Dolutegravir Related Compound B" in USP commentary [1] and "Dolutegravir-4-fluoro Impurity (IP)" [2]. This formal recognition as a specified impurity differentiates it from other potential synthetic byproducts or degradation products that are not listed in official monographs. Traceability can be established against these pharmacopeial standards (USP or EP) , which is a critical requirement for demonstrating method equivalence and ensuring the quality of generic drug products. An unlisted or uncharacterized analog cannot offer this level of regulatory acceptance.

Pharmacopeial recognition
Class-level inference
USP Related Compound B, IP listed
Supports regulatory acceptance and method equivalence
Traceability to official monographs
Pharmacopeial Standards Regulatory Compliance Quality Assurance

Best Research and Industrial Application Scenarios for Defluoro Dolutegravir (CAS 1863916-88-4)


Method Validation for Dolutegravir ANDA Submissions

In the development of a generic dolutegravir formulation, regulatory agencies require the validation of analytical methods to detect and quantify all known impurities. Defluoro dolutegravir is used as a primary reference standard to establish system suitability, specificity, and sensitivity (LOD/LOQ) in a stability-indicating HPLC or UPLC method [1]. Its well-characterized properties and regulatory recognition (e.g., as a USP Related Compound [2]) are essential for demonstrating control over the manufacturing process and ensuring product quality, directly supporting a successful ANDA filing.

Quality Control (QC) Batch Release Testing

Once a validated method is in place, defluoro dolutegravir is used as an external standard in routine QC laboratories to quantify the level of this impurity in manufactured lots of dolutegravir API and finished drug products . By comparing the peak area of the impurity in the sample to that of the standard, analysts can confirm that the batch meets the predefined acceptance criteria (e.g., ≤ 0.15%). This ensures that only high-quality, safe drug product is released to the market.

Forced Degradation Studies to Establish Impurity Profiles

Defluoro dolutegravir is a critical tool for identifying and tracking this specific impurity during forced degradation (stress) studies of dolutegravir [3]. By subjecting the drug substance to heat, light, acid, base, and oxidative conditions, scientists can determine if defluoro dolutegravir is a degradation product or solely a process impurity. This distinction is crucial for establishing appropriate storage conditions and shelf-life specifications, and its use as a reference standard provides definitive identification among a complex mixture of degradation products.

Comparative Structural Biology Studies of INSTI Binding

In a research context, defluoro dolutegravir serves as a valuable tool compound to investigate the structure-activity relationship (SAR) of INSTIs. The specific removal of a single fluorine atom from the 2,4-difluorobenzyl group of dolutegravir provides a precise chemical probe to study the role of that fluorine moiety in target binding affinity to the HIV-1 integrase active site and in modulating physicochemical properties like lipophilicity . Comparing its properties (e.g., IC50, logP) to dolutegravir and other analogs can inform the design of next-generation inhibitors.

Application
Selection Property
Validation Focus
ANDA impurity method validation
Characterized impurity standard
Specificity, LOD/LOQ, system suitability
QC batch release testing
Defined purity profile and COA
Batch-to-batch impurity quantification
Forced degradation impurity tracking
Specified impurity marker
Distinguishing process impurities from degradants
INSTI SAR research
Mono-fluorinated structural analog
Fluorine role in binding affinity and lipophilicity profiling

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